molecular formula C17H21N3O4 B2368989 N-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2199394-83-5

N-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No.: B2368989
CAS No.: 2199394-83-5
M. Wt: 331.372
InChI Key: PFWWBNRTPBPAHG-UHFFFAOYSA-N
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Description

N-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is a complex organic compound that features a piperazine ring, a hydroxybenzoyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets, such as dopamine receptors in the central nervous system. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signaling pathways .

Properties

IUPAC Name

N-[2-[4-(3-hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-3-15(22)18(2)12-16(23)19-7-9-20(10-8-19)17(24)13-5-4-6-14(21)11-13/h3-6,11,21H,1,7-10,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWWBNRTPBPAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)O)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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